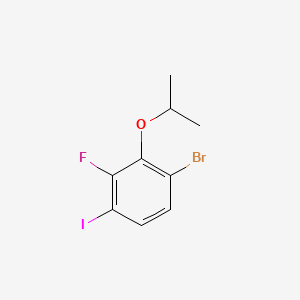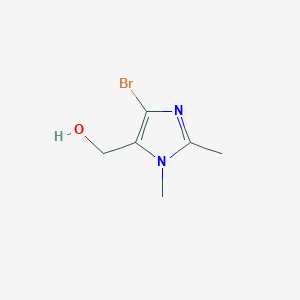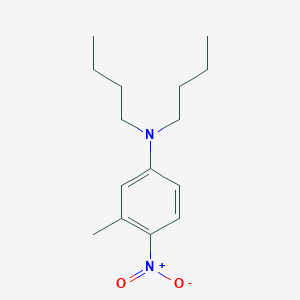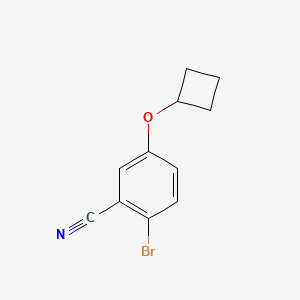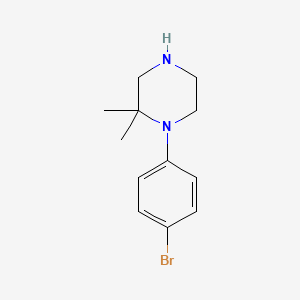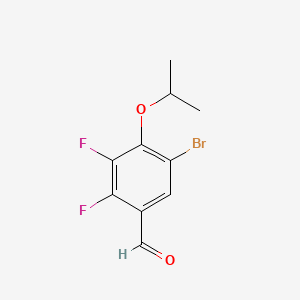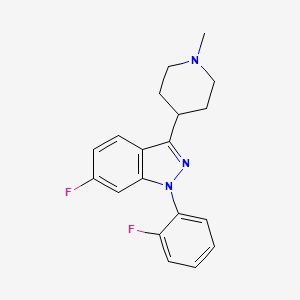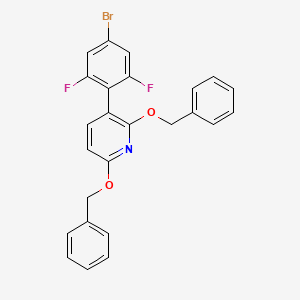![molecular formula C16H13FO2 B13891024 5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an acetyl group, a fluoro substituent, and a methyl group on the biphenyl structure, along with a carbaldehyde functional group. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways . The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the acetyl group.
5’-Acetyl-3-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro substituent.
5’-Acetyl-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group.
Uniqueness
5’-Acetyl-2’-fluoro-3-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the acetyl, fluoro, and methyl groups on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C16H13FO2 |
|---|---|
Peso molecular |
256.27 g/mol |
Nombre IUPAC |
4-(5-acetyl-2-fluorophenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H13FO2/c1-10-7-13(3-4-14(10)9-18)15-8-12(11(2)19)5-6-16(15)17/h3-9H,1-2H3 |
Clave InChI |
FOLXOGLBZBQDBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)C)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




